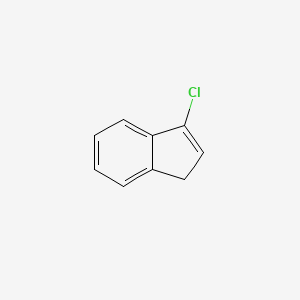
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves the reaction of 3,5-dimethylpyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with chlorotrimethylsilane in the presence of triethylamine as a base, followed by further functionalization to introduce the hydroxypropanimidamide group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, solvent systems, and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity, receptor binding, and other cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Another derivative with applications in the pharmaceutical industry.
Bis(pyrazolyl)methanes: Compounds with similar structural motifs, used in coordination chemistry and as ligands.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity
特性
CAS番号 |
265314-19-0 |
|---|---|
分子式 |
C8H14N4O |
分子量 |
182.22 g/mol |
IUPAC名 |
3-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(2)12(10-6)4-3-8(9)11-13/h5,13H,3-4H2,1-2H3,(H2,9,11) |
InChIキー |
OQMUWCHCPBAXIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=NO)N)C |
異性体SMILES |
CC1=CC(=NN1CC/C(=N\O)/N)C |
正規SMILES |
CC1=CC(=NN1CCC(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)

![3-Pyrrolidinol, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (3R,5S)-](/img/structure/B3050448.png)
